Cas no 183798-74-5 (Benzenamine, 4-bromo-N-(4-methylphenyl)-N-phenyl-)
183798-74-5 structure
Product Name:Benzenamine, 4-bromo-N-(4-methylphenyl)-N-phenyl-
CAS-nummer:183798-74-5
MF:C19H16BrN
MW:338.241044044495
CID:95610
PubChem ID:18942622
Update Time:2025-04-18
Benzenamine, 4-bromo-N-(4-methylphenyl)-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-bromo-N-(4-methylphenyl)-N-phenyl-
- N-(4-bromophenyl)-4-methyl-N-phenylaniline
- DTXSID10596707
- SCHEMBL516760
- 4-Bromo-N-(4-methylphenyl)-N-phenylaniline
- 183798-74-5
-
- Inchi: 1S/C19H16BrN/c1-15-7-11-18(12-8-15)21(17-5-3-2-4-6-17)19-13-9-16(20)10-14-19/h2-14H,1H3
- InChI-sleutel: YMEBIIALDLSINE-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 337.04668
- Monoisotopische massa: 337.04661g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.2
- Topologisch pooloppervlak: 3.2Ų
Experimentele eigenschappen
- PSA: 3.24
Benzenamine, 4-bromo-N-(4-methylphenyl)-N-phenyl- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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